molecular formula C21H21N3O5S B611071 Sulfo DBCO-Amine CAS No. 2028284-70-8

Sulfo DBCO-Amine

Cat. No. B611071
CAS RN: 2028284-70-8
M. Wt: 427.48
InChI Key: LPNNWQSOQIRTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo DBCO-Amine is a water-soluble building block containing a DBCO moiety . It can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with a DBCO moiety through a stable amide bond . The low mass weight will add minimal spacer to modified molecules, and the hydrophilic sulfonated spacer arm will greatly improve the water solubility of DBCO derivatized molecules .


Synthesis Analysis

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of Sulfo DBCO-Amine is C21H21N3O5S . It has a molecular weight of 427.5 .


Chemical Reactions Analysis

Sulfo DBCO-Amine contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is commonly used for copper-free Click Chemistry reactions .


Physical And Chemical Properties Analysis

Sulfo DBCO-Amine has a density of 1.47±0.1 g/cm3 . It has a pKa value of -1.59±0.50 . It is soluble in DMSO and DMF .

Scientific Research Applications

Protein Labeling and Crosslinking

“Sulfo DBCO-Amine” is used in protein biology for labeling and crosslinking primary amines . It reacts with primary amines, which are positively charged at physiological pH and occur predominantly on the outside surfaces of native protein tertiary structures . This makes them easy to target for conjugation with several reactive groups .

Modification of Amine-Containing Molecules

“Sulfo DBCO-Amine” is a water-soluble, amine-reactive building block used for the modification of amine-containing molecules in aqueous media . This allows for the modification of molecules without the need for organic solvents, which can be beneficial in certain biological applications.

Derivatization of Carboxyl Groups

In the presence of activators such as EDC or HATU, “Sulfo DBCO-Amine” can be used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . This can be useful in the creation of bioconjugates for various research applications.

Click Chemistry

“Sulfo DBCO-Amine” is used in click chemistry, specifically in Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction is copper-free and can be used to link azide-containing functional groups .

Synthesis of N-Heterocyclic Carbene Metal Thiolates

“Sulfo DBCO-Amine” can be used as a reagent in the synthesis of N-heterocyclic carbene metal thiolates . These compounds have potential applications in catalysis and materials science.

Bioconjugation

“Sulfo DBCO-Amine” can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with DBCO moiety through a stable amide bond . This process, known as bioconjugation, is commonly used in the preparation of antibody-drug conjugates for targeted drug delivery.

Mechanism of Action

Safety and Hazards

In case of skin contact with Sulfo DBCO-Amine, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNNWQSOQIRTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo DBCO-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo DBCO-Amine
Reactant of Route 2
Sulfo DBCO-Amine
Reactant of Route 3
Reactant of Route 3
Sulfo DBCO-Amine
Reactant of Route 4
Reactant of Route 4
Sulfo DBCO-Amine
Reactant of Route 5
Sulfo DBCO-Amine
Reactant of Route 6
Reactant of Route 6
Sulfo DBCO-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.